Mavoglurant
Overview
Description
Mavoglurant, also known by its developmental code name AFQ-056, is an experimental drug candidate primarily developed for the treatment of fragile X syndrome and other neurological conditions. It functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in modulating synaptic plasticity and neuronal excitability .
Mechanism of Action
Target of Action
Mavoglurant, also known by its developmental code name AFQ-056, is an experimental drug candidate primarily designed to target the metabotropic glutamate receptor 5 (mGluR 5) . This receptor plays a crucial role in the central nervous system, particularly in the modulation of synaptic transmission and neuronal excitability .
Mode of Action
This compound acts as an antagonist of the mGluR 5 . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream signaling pathways that are normally triggered by the receptor’s activation .
Biochemical Pathways
The mGluR 5 is part of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain. By blocking mGluR 5, this compound can modulate the glutamatergic signaling, potentially leading to a reduction in symptoms of disorders like Fragile X syndrome .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This model aims to predict the impact of drug-drug interaction and age on its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the glutamatergic system. By blocking mGluR 5, this compound can potentially alter the excitatory neurotransmission in the brain, which may lead to improvements in symptoms of certain neurological disorders . For instance, in patients with Fragile X syndrome, this compound has been shown to improve eye gaze behavior and alter sympathetically-driven reactivity to faces .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs (which can lead to drug-drug interactions), the patient’s age, and the specific characteristics of the disorder being treated . .
Biochemical Analysis
Biochemical Properties
Mavoglurant interacts with the metabotropic glutamate receptor 5 (mGluR 5), exerting its effect as an antagonist . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the mGluR 5 receptor, which can impact cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the mGluR 5 receptor . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to improve eye gaze behavior and alter sympathetically-driven reactivity to faces in patients with fragile X syndrome over time
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mavoglurant involves several key steps. The starting material is typically an indole derivative, which undergoes a series of reactions including alkylation, hydroxylation, and esterification to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Mavoglurant undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of mGluR5 antagonism.
Biology: Investigated for its role in modulating synaptic plasticity and neuronal excitability.
Medicine: Explored as a treatment for fragile X syndrome, Parkinson’s disease, and obsessive-compulsive disorder.
Industry: Potential applications in the development of new therapeutic agents targeting mGluR5
Comparison with Similar Compounds
Similar Compounds
Basimglurant: Another mGluR5 antagonist with similar pharmacological properties.
Fenobam: A non-competitive mGluR5 antagonist used in clinical trials for anxiety disorders.
M-MPEP: A selective mGluR5 antagonist with a different chemical structure but similar mechanism of action
Uniqueness of Mavoglurant
This compound is unique in its high selectivity for mGluR5 and its potential therapeutic applications in fragile X syndrome and other neurological conditions. Unlike some other mGluR5 antagonists, this compound has shown promising results in preclinical studies and early-phase clinical trials, although its development faced challenges in later stages .
Properties
IUPAC Name |
methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202777 | |
Record name | Mavoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543906-09-8 | |
Record name | Mavoglurant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavoglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavoglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mavoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVOGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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